molecular formula C18H26O3 B12533869 8-[(2R,3S)-3-heptyloxiran-2-yl]-1-methoxyocta-4,6-diyn-3-one CAS No. 681238-02-8

8-[(2R,3S)-3-heptyloxiran-2-yl]-1-methoxyocta-4,6-diyn-3-one

Cat. No.: B12533869
CAS No.: 681238-02-8
M. Wt: 290.4 g/mol
InChI Key: ZBDTYWHJRWZCPN-ZWKOTPCHSA-N
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Description

8-[(2R,3S)-3-heptyloxiran-2-yl]-1-methoxyocta-4,6-diyn-3-one: is a complex organic compound characterized by its unique structure, which includes an oxirane ring, a methoxy group, and a diynone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-[(2R,3S)-3-heptyloxiran-2-yl]-1-methoxyocta-4,6-diyn-3-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the epoxidation of an alkyne precursor, followed by the introduction of the methoxy group and the formation of the diynone structure. The reaction conditions often require the use of strong bases, oxidizing agents, and specific catalysts to achieve the desired stereochemistry and functional group placement.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group and the diynone moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxirane ring and the diynone structure, resulting in the formation of alcohols and alkenes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, and various organometallic reagents are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids and ketones, while reduction can produce alcohols and alkenes.

Scientific Research Applications

Chemistry: In organic synthesis, 8-[(2R,3S)-3-heptyloxiran-2-yl]-1-methoxyocta-4,6-diyn-3-one serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are investigating its effects on various biological targets, including enzymes and receptors, to identify potential therapeutic applications.

Medicine: In medicinal chemistry, this compound is being studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. Its ability to interact with specific molecular targets in cells makes it a promising candidate for further development.

Industry: In the materials science industry, this compound is explored for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-[(2R,3S)-3-heptyloxiran-2-yl]-1-methoxyocta-4,6-diyn-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or the modulation of receptor function. The diynone moiety can participate in redox reactions, affecting cellular signaling pathways and oxidative stress responses.

Comparison with Similar Compounds

  • 8-[(2R,3S)-3-(8-Hydroxyoctyl)-2-oxiranyl]octanoic acid
  • 8-[(2R,3S)-3-octyloxiran-2-yl]octanoic acid
  • 8-[(2R,3S)-3-{[(2S,3R)-3-pentyloxiran-2-yl]methyl}oxiran-2-yl]octanoic acid

Comparison: Compared to these similar compounds, 8-[(2R,3S)-3-heptyloxiran-2-yl]-1-methoxyocta-4,6-diyn-3-one is unique due to the presence of the methoxy group and the diynone moiety. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the diynone structure, in particular, allows for unique redox properties and potential interactions with biological targets that are not observed in the other similar compounds.

Properties

CAS No.

681238-02-8

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

8-[(2R,3S)-3-heptyloxiran-2-yl]-1-methoxyocta-4,6-diyn-3-one

InChI

InChI=1S/C18H26O3/c1-3-4-5-6-9-12-17-18(21-17)13-10-7-8-11-16(19)14-15-20-2/h17-18H,3-6,9,12-15H2,1-2H3/t17-,18+/m0/s1

InChI Key

ZBDTYWHJRWZCPN-ZWKOTPCHSA-N

Isomeric SMILES

CCCCCCC[C@H]1[C@H](O1)CC#CC#CC(=O)CCOC

Canonical SMILES

CCCCCCCC1C(O1)CC#CC#CC(=O)CCOC

Origin of Product

United States

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